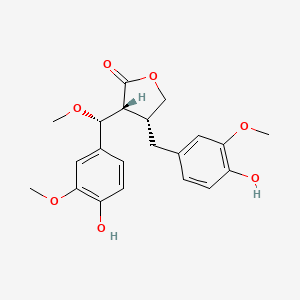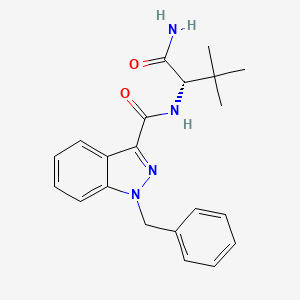
(7R)-Methoxy-8-epi-matairesinol
Overview
Description
“(7R)-Methoxy-8-epi-matairesinol” is a natural product that belongs to the class of compounds known as lignans . It has a molecular formula of C21H24O7 and a molecular weight of 388.41 g/mol . This compound is a powder in physical form and is sourced from the roots of Wikstroemia indica .
Physical And Chemical Properties Analysis
“(7R)-Methoxy-8-epi-matairesinol” is a powder in physical form . It has a molecular weight of 388.41 g/mol . The compound is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .Scientific Research Applications
Bioactive Compound Isolation : (7R)-Methoxy-8-epi-matairesinol was isolated as a new lignan from the EtOAc extract of Allamanda cathartica and Himatanthus fallax, highlighting its potential as a bioactive compound (Abdel-Kader et al., 1997).
Antimicrobial Resistance Research : The introduction of methoxy groups in antimicrobial research is noted for its importance in blocking resistance mechanisms in bacteria, which may relate to the structure and function of compounds like (7R)-Methoxy-8-epi-matairesinol (Felicetti et al., 2018).
Natural Product Chemistry : In the study of Rhododendron mariae Hance, various compounds including (7R)-Methoxy-8-epi-matairesinol derivatives demonstrated significant inhibitory effects on nitric oxide production in mouse macrophages, suggesting anti-inflammatory properties (Guo et al., 2014).
Electron Paramagnetic Resonance (EPR) Probes : The study of methoxy-LiPc, a derivative of lithium phthalocyanine which shares structural similarities with (7R)-Methoxy-8-epi-matairesinol, provides insights into the use of such compounds in EPR probes for measuring O2/NO (Norby et al., 1998).
Cytotoxicity Studies : The isolation of compounds including (7R)-Methoxy-8-epi-matairesinol from Zanthoxylum integrifoliolum and their cytotoxicities against various cell lines indicates potential applications in cancer research (Chen et al., 2005).
Spectroscopic Characterization : Research on the spectroscopic characterization of 7R-Hydroxymatairesinol, a closely related compound, offers insights into the structural analysis and potential applications of similar lignans (Colombo et al., 2021).
Redox Imaging in Cell Proliferation : The use of methoxy-TEMPO, a compound structurally related to (7R)-Methoxy-8-epi-matairesinol, in redox imaging to distinguish cells with different proliferative activities highlights potential applications in cell biology and cancer research (Zhelev et al., 2019).
Podophyllotoxin Biosynthesis : The study of biosynthetic pathways to podophyllotoxin, involving compounds structurally similar to (7R)-Methoxy-8-epi-matairesinol, underscores its relevance in pharmacognosy and drug discovery (Xia et al., 2000).
properties
IUPAC Name |
(3R,4R)-3-[(R)-(4-hydroxy-3-methoxyphenyl)-methoxymethyl]-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-25-17-9-12(4-6-15(17)22)8-14-11-28-21(24)19(14)20(27-3)13-5-7-16(23)18(10-13)26-2/h4-7,9-10,14,19-20,22-23H,8,11H2,1-3H3/t14-,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRKTFIYHNVQBQ-KPOBHBOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2C(C3=CC(=C(C=C3)O)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@H]2[C@H](C3=CC(=C(C=C3)O)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7R)-Methoxy-8-epi-matairesinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







